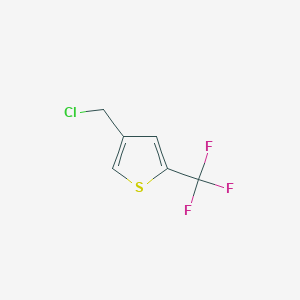

4-(Chloromethyl)-2-(trifluoromethyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-2-(trifluoromethyl)thiophene is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and electronic properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule.

Méthodes De Préparation

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the thiophene ring. One common method involves the radical trifluoromethylation of a thiophene derivative, followed by chloromethylation. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

4-(Chloromethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using strong reducing agents.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity and selectivity.

Applications:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. For instance, analogues have been synthesized that target specific enzymes involved in cancer progression, such as macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT) .

- Antiviral and Antibacterial Activity: The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with viral and bacterial targets .

Case Study:

A study demonstrated the synthesis of a series of thiophene derivatives that showed potent activity against MIF, with IC50 values ranging from 7.2 to 27 μM, indicating their potential as therapeutic agents .

Organic Synthesis

Overview:

4-(Chloromethyl)-2-(trifluoromethyl)thiophene acts as an important intermediate in the synthesis of complex organic molecules.

Applications:

- Synthesis of Heterocycles: The compound is utilized in the formation of various heterocyclic compounds through cyclization reactions. It has been shown to yield high percentages when reacted with different acyl chlorides .

- Building Block for Complex Molecules: Its reactive chloromethyl group allows for further functionalization, making it a valuable precursor in organic synthesis .

Material Science

Overview:

The unique properties of this compound make it suitable for applications in material science.

Applications:

- Development of Advanced Materials: The compound is used in creating polymers and liquid crystals, which are essential for electronic applications due to their stability and performance characteristics .

- Nanotechnology: Its chemical structure facilitates the design of nanomaterials with specific electrical and optical properties, which are critical in various technological applications .

Data Table: Applications Summary

Mécanisme D'action

The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group can stabilize reaction intermediates, making certain reactions more favorable. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, potentially altering their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

4-(Chloromethyl)-2-(trifluoromethyl)thiophene can be compared to other thiophene derivatives, such as:

2-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-(Bromomethyl)-2-(trifluoromethyl)thiophene: The bromomethyl group is more reactive than the chloromethyl group, leading to different reactivity profiles.

4-(Chloromethyl)-2-(methyl)thiophene: The methyl group is less electron-withdrawing than the trifluoromethyl group, resulting in different electronic properties.

The uniqueness of this compound lies in its combination of the electron-withdrawing trifluoromethyl group and the reactive chloromethyl group, which together provide a versatile platform for further chemical modifications .

Activité Biologique

4-(Chloromethyl)-2-(trifluoromethyl)thiophene is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group is significant as it enhances the compound's interaction with biological targets, potentially improving its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.

The compound features a thiophene ring substituted with a chloromethyl group and a trifluoromethyl group. The trifluoromethyl moiety is known to increase lipophilicity and metabolic stability, making it a valuable component in drug design.

The biological activity of this compound can be attributed to:

- Electrophilic Character : The chloromethyl group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.

- Stabilization of Intermediates : The electron-withdrawing trifluoromethyl group stabilizes reaction intermediates, facilitating various chemical transformations that may lead to bioactive derivatives.

- Interaction with Biological Targets : This compound can interact with enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. In studies conducted by the National Cancer Institute (NCI), several derivatives were evaluated against various cancer cell lines:

| Cell Line | Compound | Growth Inhibition (%) |

|---|---|---|

| Leukemia (RPMI-8226) | 6a–c | >20% |

| Non-Small Cell Lung Cancer | 3b, 6a, b | >10% |

| Renal Cancer (A498) | 3a | >10% |

| Melanoma (UACC-257) | 6c | >10% |

These findings indicate that the compound's derivatives possess selective cytotoxicity against specific cancer types, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that certain thiophene derivatives demonstrate activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the trifluoromethyl group is believed to enhance membrane permeability and interaction with bacterial targets .

Synthesis Methods

The synthesis of this compound typically involves:

- Trifluoromethylation : Introduction of the trifluoromethyl group through radical or electrophilic substitution methods.

- Chloromethylation : Following trifluoromethylation, chloromethylation is performed using reagents such as chloromethyl methyl ether under acidic conditions.

These methods allow for the efficient production of the compound while maintaining high yields .

Study on Anticancer Activity

In a study evaluating various trifluoromethylated compounds, this compound derivatives were tested against a panel of cancer cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications on the thiophene ring significantly influenced biological activity. For instance, variations in substituents affected both potency and selectivity against different cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRGIMIVNSWRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.